Cas no 1820639-50-6 (2-[(tert-Butylsulfanyl)methyl]piperidine hydrochloride)
![2-[(tert-Butylsulfanyl)methyl]piperidine hydrochloride structure](https://ja.kuujia.com/images/noimg.png)
2-[(tert-Butylsulfanyl)methyl]piperidine hydrochloride 化学的及び物理的性質
名前と識別子
-
- 2-[(tert-butylsulfanyl)methyl]piperidine hydrochloride
- 2-[(tert-Butylsulfanyl)methyl]piperidine hydrochloride
-
- MDL: MFCD26793219
2-[(tert-Butylsulfanyl)methyl]piperidine hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-239830-0.25g |
2-[(tert-butylsulfanyl)methyl]piperidine hydrochloride |
1820639-50-6 | 95% | 0.25g |
$642.0 | 2024-06-19 | |
Enamine | EN300-239830-0.5g |
2-[(tert-butylsulfanyl)methyl]piperidine hydrochloride |
1820639-50-6 | 95% | 0.5g |
$671.0 | 2024-06-19 | |
Life Chemicals | F2167-0617-2.5g |
2-[(tert-butylsulfanyl)methyl]piperidine hydrochloride |
1820639-50-6 | 95% | 2.5g |
$1734.0 | 2023-09-06 | |
Life Chemicals | F2167-0617-1g |
2-[(tert-butylsulfanyl)methyl]piperidine hydrochloride |
1820639-50-6 | 95% | 1g |
$867.0 | 2023-09-06 | |
Fluorochem | 495996-1g |
2-[(tert-butylsulfanyl)methyl]piperidine hydrochloride |
1820639-50-6 | 95.0% | 1g |
£1,474.00 | 2023-04-12 | |
Enamine | EN300-239830-5.0g |
2-[(tert-butylsulfanyl)methyl]piperidine hydrochloride |
1820639-50-6 | 95% | 5.0g |
$2028.0 | 2024-06-19 | |
Enamine | EN300-239830-0.05g |
2-[(tert-butylsulfanyl)methyl]piperidine hydrochloride |
1820639-50-6 | 95% | 0.05g |
$587.0 | 2024-06-19 | |
Enamine | EN300-239830-2.5g |
2-[(tert-butylsulfanyl)methyl]piperidine hydrochloride |
1820639-50-6 | 95% | 2.5g |
$1370.0 | 2024-06-19 | |
Chemenu | CM537221-100mg |
2-[(tert-Butylsulfanyl)methyl]piperidine hydrochloride |
1820639-50-6 | 97% | 100mg |
$257 | 2023-03-26 | |
Enamine | EN300-239830-1.0g |
2-[(tert-butylsulfanyl)methyl]piperidine hydrochloride |
1820639-50-6 | 95% | 1.0g |
$699.0 | 2024-06-19 |
2-[(tert-Butylsulfanyl)methyl]piperidine hydrochloride 関連文献
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
-
Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
-
Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
-
Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
10. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
2-[(tert-Butylsulfanyl)methyl]piperidine hydrochlorideに関する追加情報
Introduction to 2-[(tert-Butylsulfanyl)methyl]piperidine hydrochloride (CAS No. 1820639-50-6)
2-[(tert-Butylsulfanyl)methyl]piperidine hydrochloride, identified by its CAS number 1820639-50-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the piperidine class, characterized by a six-membered ring containing one nitrogen atom, which is a common structural motif in many biologically active molecules. The presence of a tert-butylsulfanyl (t-Bu-S) moiety and a methyl group attached to the piperidine ring introduces unique electronic and steric properties, making it a valuable scaffold for drug discovery and development.
The hydrochloride salt form of this compound enhances its solubility in aqueous solutions, which is a critical factor for formulation development in pharmaceutical applications. This solubility profile allows for easier administration and improved bioavailability, which are essential considerations in drug design. The compound’s structure also suggests potential interactions with biological targets, particularly due to the nitrogen atom’s ability to form hydrogen bonds and participate in π-stacking interactions, which are common in protein-ligand binding.
In recent years, there has been growing interest in piperidine derivatives as pharmacophores due to their versatility and efficacy in modulating biological pathways. The tert-butylsulfanyl group, in particular, can serve as a lipophilic anchor that enhances membrane permeability, while also providing steric hindrance to improve selectivity over off-target interactions. These properties make 2-[(tert-Butylsulfanyl)methyl]piperidine hydrochloride a promising candidate for further exploration in the development of novel therapeutic agents.
One of the most compelling aspects of this compound is its potential application in the treatment of neurological disorders. Piperidine derivatives have been extensively studied for their role as GABA receptor modulators, which are involved in regulating neuronal excitability. The structural features of 2-[(tert-Butylsulfanyl)methyl]piperidine hydrochloride suggest that it may interact with these receptors in a manner that could lead to improved treatments for conditions such as epilepsy and anxiety disorders. Preliminary computational studies have indicated that this compound may exhibit high affinity for certain subtypes of GABA receptors, making it an attractive lead for further investigation.
Furthermore, the compound’s ability to cross the blood-brain barrier is another key factor that enhances its therapeutic potential. The lipophilic nature of the tert-butylsulfanyl group facilitates this property, allowing the molecule to reach central nervous system targets effectively. This characteristic is particularly important for drugs designed to treat central nervous system (CNS) disorders, where access to the brain is often limited by the blood-brain barrier.
Recent advancements in medicinal chemistry have highlighted the importance of structure-activity relationships (SAR) in optimizing drug candidates. The methyl group attached to the piperidine ring in 2-[(tert-Butylsulfanyl)methyl]piperidine hydrochloride provides a site for further functionalization, enabling medicinal chemists to fine-tune its pharmacological properties. By modifying this group or introducing additional substituents, researchers can explore new chemical space and potentially discover more potent and selective analogs.
The synthesis of 2-[(tert-Butylsulfanyl)methyl]piperidine hydrochloride involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Key steps typically include nucleophilic substitution reactions to introduce the tert-butylsulfanyl moiety onto the piperidine ring, followed by salt formation with hydrochloric acid to enhance solubility. Advanced synthetic techniques such as transition-metal-catalyzed cross-coupling reactions may also be employed to achieve higher selectivity and efficiency.
In terms of pharmacokinetic properties, preliminary data suggest that 2-[(tert-Butylsulfanyl)methyl]piperidine hydrochloride exhibits moderate oral bioavailability and a reasonable half-life, which are favorable attributes for clinical development. Additionally, its metabolic stability appears promising, with no significant degradation observed under typical physiological conditions. These findings indicate that the compound may have sufficient duration of action for therapeutic use without rapid clearance.
The safety profile of this compound is another critical area of interest. While comprehensive toxicological studies are still under way, initial assays have shown no significant adverse effects at moderate doses. However, further investigations are necessary to fully assess its potential risks and benefits. Collaborative efforts between academic researchers and pharmaceutical companies are essential to accelerate these studies and bring this promising compound closer to clinical application.
One innovative approach being explored is the use of 2-[(tert-Butylsulfanyl)methyl]piperidine hydrochloride as a prodrug or co-formulated with other active ingredients to enhance therapeutic efficacy. Prodrug strategies can improve drug delivery by masking undesirable properties such as poor solubility or rapid metabolism. By leveraging such approaches, researchers aim to maximize the clinical potential of this compound while minimizing any limitations associated with its inherent properties.
The role of computational modeling and artificial intelligence (AI) in drug discovery has also significantly impacted the development process for compounds like 2-[(tert-Butylsulfanyl)methyl]piperidine hydrochloride. AI-driven platforms can predict binding affinities, metabolic stability, and other critical parameters with remarkable accuracy, thereby expediting lead optimization efforts. These technologies enable researchers to screen large libraries of compounds rapidly and identify promising candidates for further experimental validation.
In conclusion,2-[(tert-Butylsulfanyl)methyl]piperidine hydrochloride (CAS No. 1820639-50-6) represents a fascinating example of how structural innovation can lead to novel therapeutic opportunities. Its unique combination of pharmacological properties makes it an attractive candidate for further exploration in neurological disorders and other therapeutic areas. As research continues and new methodologies emerge,this compound holds great promise as part of future medical advancements, contributing significantly to our understanding of disease mechanisms and improving patient outcomes.
1820639-50-6 (2-[(tert-Butylsulfanyl)methyl]piperidine hydrochloride) 関連製品
- 239463-74-2(Ethoxy Silodosin)
- 362601-72-7(Carbamothioic chloride,(2-chlorophenyl)methyl- (9CI))
- 2680770-74-3(benzyl N-(2-chloro-7H-purin-6-yl)-N-(5-methylfuran-2-yl)methylcarbamate)
- 1261787-23-8(3-(Chloromethyl)-2-(trifluoromethyl)naphthalene)
- 2189107-75-1(1-{3-(2-methoxyphenyl)methylpiperidin-1-yl}prop-2-en-1-one)
- 2228302-84-7(tert-butyl 5,5-dimethyl-2-(2-oxoethyl)piperidine-1-carboxylate)
- 1239730-59-6(2-(2,6-dimethylpyrimidin-4-yl)oxyacetic acid)
- 2092529-56-9(2-((6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)oxy)acetic acid)
- 1226290-35-2([2-(furan-2-yl)cyclopropyl]methanamine)
- 1291489-25-2(3-Amino-1-(4-ethoxy-phenyl)-4-p-tolyl-azetidin-2-one)




